molecular formula C27H37F3O5 B1156572 17-trifluoromethylphenyl trinor Prostaglandin F2α isopropyl ester

17-trifluoromethylphenyl trinor Prostaglandin F2α isopropyl ester

Cat. No.: B1156572
M. Wt: 498.6
InChI Key: SLQVIHUQICCVQY-KEQMOKKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2α (PGF2α), acting through the FP receptor, causes smooth muscle contraction and exhibits potent luteolytic activity. 17-trifluoromethylphenyl trinor PGF2α is an analog of PGF2α that shares the meta-trifluoromethyl group of travoprost with the 17-phenyl trinor modification of latanoprost. It is anticipated to be a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis. 17-trifluoromethylphenyl trinor PGF2α isopropyl ester is a lipophilic analog of 17-trifluoromethylphenyl trinor PGF2α. Isopropyl esters of PGs can serve as prodrugs, as they can be efficiently hydrolyzed in certain tissues to generate the bioactive free acid.

Properties

Molecular Formula

C27H37F3O5

Molecular Weight

498.6

InChI

InChI=1S/C27H37F3O5/c1-18(2)35-26(34)11-6-4-3-5-10-22-23(25(33)17-24(22)32)15-14-21(31)13-12-19-8-7-9-20(16-19)27(28,29)30/h3,5,7-9,14-16,18,21-25,31-33H,4,6,10-13,17H2,1-2H3/b5-3-,15-14+/t21-,22+,23+,24-,25+/m0/s1

InChI Key

SLQVIHUQICCVQY-KEQMOKKCSA-N

SMILES

O[C@@H](CCC1=CC=CC(C(F)(F)F)=C1)/C=C/[C@H]2[C@H](O)C[C@H](O)[C@@H]2C/C=CCCCC(OC(C)C)=O

Synonyms

17-trifluoromethylphenyl trinor PGF2α isopropyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-trifluoromethylphenyl trinor Prostaglandin F2α isopropyl ester
Reactant of Route 2
17-trifluoromethylphenyl trinor Prostaglandin F2α isopropyl ester
Reactant of Route 3
17-trifluoromethylphenyl trinor Prostaglandin F2α isopropyl ester
Reactant of Route 4
17-trifluoromethylphenyl trinor Prostaglandin F2α isopropyl ester
Reactant of Route 5
17-trifluoromethylphenyl trinor Prostaglandin F2α isopropyl ester
Reactant of Route 6
17-trifluoromethylphenyl trinor Prostaglandin F2α isopropyl ester

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